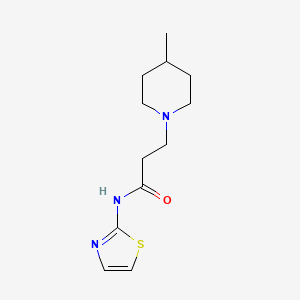
Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a thiazole ring attached to the amide nitrogen. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction involving thioamides and α-haloketones.
Amide Bond Formation: The final step involves the coupling of the piperidine intermediate with the thiazole derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydrothiazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or antiviral activities.
Medicine
In medicine, such compounds are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The piperidine and thiazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, N-(2-thiazolyl)-: Lacks the piperidine ring, which may affect its biological activity.
Propanamide, 3-(4-methyl-1-piperidyl)-: Lacks the thiazole ring, which may influence its interaction with biological targets.
Thiazole derivatives: Compounds containing the thiazole ring but different substituents.
Uniqueness
Propanamide, 3-(4-methyl-1-piperidyl)-N-(2-thiazolyl)- is unique due to the presence of both the piperidine and thiazole rings, which may confer distinct biological properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
309740-39-4 |
|---|---|
Formule moléculaire |
C12H19N3OS |
Poids moléculaire |
253.37 g/mol |
Nom IUPAC |
3-(4-methylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H19N3OS/c1-10-2-6-15(7-3-10)8-4-11(16)14-12-13-5-9-17-12/h5,9-10H,2-4,6-8H2,1H3,(H,13,14,16) |
Clé InChI |
WNGPTZLZKGJFNN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CCC(=O)NC2=NC=CS2 |
Solubilité |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


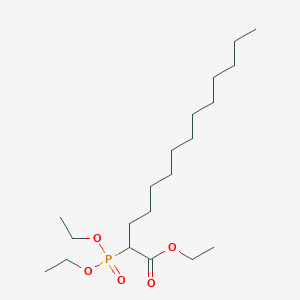
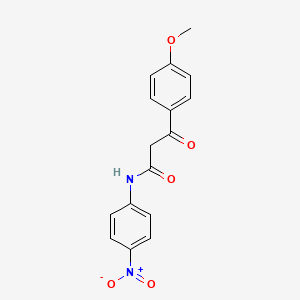
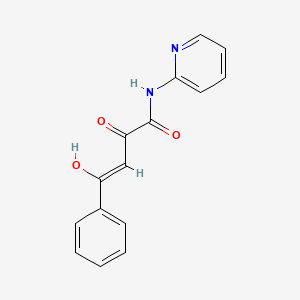
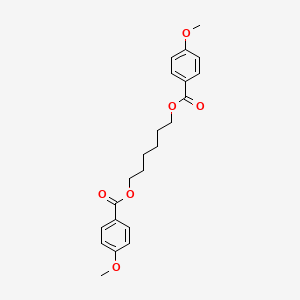

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
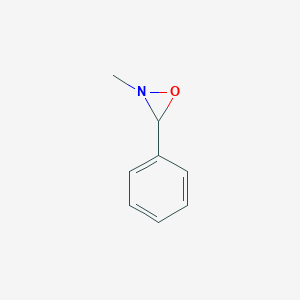
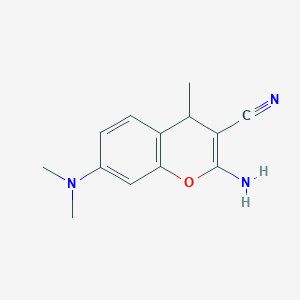
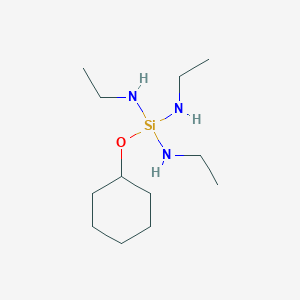
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
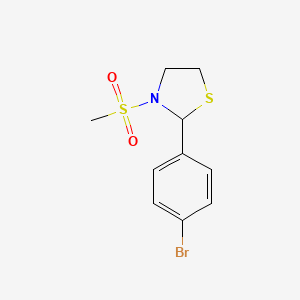
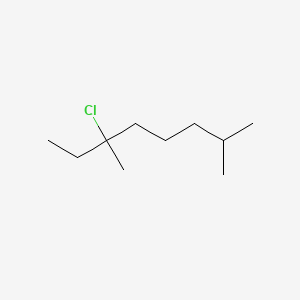
![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
